Ruthenium(IV) oxide

Catalog No.
S2729323
CAS No.
12036-10-1
M.F
O2Ru
M. Wt
133.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruthenium(IV) oxide

CAS Number

12036-10-1

Product Name

Ruthenium(IV) oxide

IUPAC Name

dioxoruthenium

Molecular Formula

O2Ru

Molecular Weight

133.07

InChI

InChI=1S/2O.Ru

InChI Key

YLLQCERGRSPHMS-UHFFFAOYSA-N

SMILES

O=[Ru]=O

solubility

not available

Ruthenium(IV) oxide (RuO2) is a highly conductive, rutile-structured transition metal oxide that serves as a critical material in electrocatalysis, supercapacitors, and microelectronics. Unlike many other metal oxides that act as insulators, RuO2 exhibits metallic-level electrical conductivity, making it an indispensable component in thick-film resistor pastes and dimensionally stable anodes (DSAs). In procurement, RuO2 is primarily evaluated for its high specific capacitance, exceptionally low overpotential in the oxygen evolution reaction (OER), and robust thermal stability up to 800–850 °C in air. These properties make it the premier choice for demanding energy storage and conversion applications where cheaper transition metal oxides fail to meet conductivity or catalytic activity thresholds [1].

Substituting RuO2 with other noble metal oxides (like IrO2), cheaper transition metal oxides (like MnO2), or soluble ruthenium salts (like RuCl3) fundamentally compromises processability or performance. While IrO2 is often substituted for its superior acid stability in electrolysis, it suffers from significantly lower intrinsic OER activity, requiring higher operating voltages. Conversely, replacing RuO2 with MnO2 in supercapacitors drastically reduces specific capacitance and electrical conductivity, severely limiting power density. In manufacturing workflows, attempting to generate RuO2 in situ from RuCl3 precursors introduces hygroscopic handling challenges and corrosive chloride off-gassing during thermal decomposition, which can damage sensitive substrates. Furthermore, in thick-film resistor applications on reactive aluminum nitride (AlN) ceramics, complex ruthenates (e.g., Bi2Ru2O7) decompose and react destructively with the substrate, leaving pure RuO2 as the only chemically stable conducting phase under standard 850 °C firing conditions [1].

OER Electrocatalytic Activity in Acidic Media

In acidic oxygen evolution reaction (OER) environments, RuO2 demonstrates significantly higher intrinsic catalytic activity compared to the industry benchmark Iridium(IV) oxide (IrO2). Density functional theory (DFT) and experimental mechanistic analyses reveal that RuO2 achieves a theoretical OER overpotential of 0.698 V, whereas IrO2 requires 0.909 V. Experimental validations further confirm that commercial RuO2 requires an overpotential of only 297 mV to reach a current density of 10 mA cm-2, outperforming commercial IrO2 which requires 321 mV under identical acidic conditions [REFS-1, REFS-2].

Evidence DimensionOER Overpotential at 10 mA cm-2
Target Compound Data297 mV (Theoretical barrier: 0.698 V)
Comparator Or BaselineCommercial IrO2 (321 mV / Theoretical barrier: 0.909 V)
Quantified Difference24 mV lower experimental overpotential (211 mV lower theoretical barrier)
ConditionsAcidic media (0.5 M H2SO4) at 10 mA cm-2

Procuring RuO2 for dimensionally stable anodes minimizes the thermodynamic energy barrier, directly reducing electricity costs in proton exchange membrane (PEM) water electrolysis.

Specific Capacitance and Conductivity in Supercapacitors

RuO2 is utilized as a pseudocapacitive material due to its highly reversible redox reactions and metallic conductivity. When compared to cheaper transition metal oxides like MnO2, the performance gap is substantial. Pristine MnO2 nanowires typically yield a specific capacitance of approximately 210 F/g at 20 mV/s. The homogeneous integration of just 6.7 wt% RuO2 into the MnO2 matrix increases the specific capacitance to 302 F/g, while pure or highly loaded RuO2 electrodes can achieve specific capacitances exceeding 700 F/g. This enhancement is driven not only by the faradaic redox activity of RuO2 but by its ability to overcome the intrinsically poor electrical conductivity of MnO2 [1].

Evidence DimensionSpecific Capacitance (F/g)
Target Compound Data>700 F/g for pure RuO2 (302 F/g for 6.7 wt% RuO2 composite)
Comparator Or BaselinePristine MnO2 nanowires (210 F/g)
Quantified Difference43% increase in capacitance with minor RuO2 doping; >3x increase for pure RuO2
Conditions20 mV/s scan rate in aqueous electrolyte

For high-performance energy storage devices, RuO2 is essential to achieve the power densities and rapid charge-discharge rates that standard transition metal oxides cannot support.

Chemical Stability in Thick-Film Resistor Pastes for AlN Ceramics

Aluminum Nitride (AlN) is a highly desirable substrate for power electronics due to its thermal conductivity, but it is chemically reactive. When formulating thick-film resistor (TFR) pastes for AlN, traditional high-resistivity conducting phases like Bismuth Ruthenate (Bi2Ru2O7) or Lead Ruthenate (Pb2Ru2O6.5) fail because they decompose into RuO2 and base metals (Bi2O3/PbO) at 850 °C. These byproducts spontaneously react with AlN to form Al2O3 and nitrogen gas, causing catastrophic bubbling and film delamination. Pure Ruthenium(IV) oxide (RuO2), however, remains chemically stable during the 850 °C air-firing process, making it the only viable conducting phase for reliable TFR paste formulation on AlN substrates [1].

Evidence DimensionChemical stability during 850 °C firing on AlN
Target Compound DataChemically stable; forms uniform conductive networks without outgassing
Comparator Or BaselineBi2Ru2O7 / Pb2Ru2O6.5 (Decomposes and reacts with AlN)
Quantified DifferenceZero N2 gas bubble formation vs. catastrophic film bubbling/delamination
Conditions850 °C firing in air on Aluminum Nitride (AlN) substrates

Procuring pure RuO2 instead of complex ruthenates is strictly required to manufacture defect-free thick-film resistors on high-thermal-conductivity AlN ceramic substrates.

Precursor Suitability and Manufacturing Safety

In the fabrication of dimensionally stable anodes (DSAs) and electronic films, manufacturers must choose between using RuO2 powder directly or synthesizing it in situ via the thermal decomposition of Ruthenium(III) chloride (RuCl3). RuCl3 is highly hygroscopic, making weighing and storage difficult, and its thermal decomposition (typically at 400–450 °C) releases corrosive hydrogen chloride (HCl) or chlorine gas, which can degrade metallic substrates (like Titanium) and require specialized exhaust scrubbing. Procuring stable, anhydrous RuO2 powder bypasses the hydrolysis and corrosive off-gassing steps entirely, allowing for direct integration into inks, pastes, and composite matrices with higher reproducibility and lower equipment degradation [1].

Evidence DimensionOff-gassing and handling stability
Target Compound DataNon-corrosive, non-hygroscopic solid; direct integration
Comparator Or BaselineRuCl3 (Hygroscopic; releases corrosive chlorides upon heating)
Quantified DifferenceElimination of corrosive chloride emissions during thermal processing
ConditionsElectrode and thick-film paste manufacturing (400–850 °C)

Direct procurement of RuO2 reduces capital expenditure on corrosion-resistant manufacturing equipment and improves batch-to-batch reproducibility by eliminating hygroscopic precursor variations.

Dimensionally Stable Anodes (DSAs) for PEM Water Electrolysis

Leveraging its exceptionally low OER overpotential (297 mV at 10 mA cm-2), RuO2 is the catalyst of choice for acidic water splitting, maximizing energy efficiency in scenarios where IrO2 would require higher operating voltages [1].

High-Power Aqueous Supercapacitors

Due to its massive specific capacitance (>700 F/g) and metallic conductivity, RuO2 is ideal for military, aerospace, and medical device energy storage systems that require rapid charge/discharge cycles beyond the capabilities of standard MnO2 [2].

Thick-Film Resistors (TFRs) for Power Electronics

Because of its unique chemical stability at 850 °C, RuO2 is the mandatory conductive phase for formulating resistor pastes on reactive Aluminum Nitride (AlN) substrates without causing nitrogen-outgassing defects [3].

Direct-Coated Electrocatalytic Electrodes

Procuring RuO2 powder directly allows manufacturers to formulate non-corrosive inks and pastes for flexible or sensitive substrates, avoiding the damaging chloride off-gassing associated with RuCl3 thermal decomposition [4].

Wikipedia

Ruthenium(IV) oxide

General Manufacturing Information

Ruthenium oxide (RuO2): ACTIVE

Dates

Last modified: 08-16-2023

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